2-(Difluoromethoxy)-6-fluorobenzoyl chloride
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Overview
Description
2-(Difluoromethoxy)-6-fluorobenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with difluoromethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-difluorobenzoyl chloride with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The difluoromethoxy and fluorine groups influence the electronic properties of the benzoyl chloride, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzene-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a benzoyl chloride.
Difluoromethoxylated Ketones: These compounds have difluoromethoxy groups attached to ketones and are used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzoyl chloride is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C8H4ClF3O2 |
---|---|
Molecular Weight |
224.56 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)6-4(10)2-1-3-5(6)14-8(11)12/h1-3,8H |
InChI Key |
DUINTBJDHPEISI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)OC(F)F |
Origin of Product |
United States |
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